[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol
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Overview
Description
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound features a furan ring substituted with a methanol group and an amino-methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-methoxybenzaldehyde with furfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol: is compared with other furan derivatives such as furfural and 5-hydroxymethylfurfural.
Furfural: A simpler furan derivative used as a precursor in the synthesis of various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based materials and chemicals.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-(3-amino-4-methoxyphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISSPNBPYMOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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